molecular formula C7H13NO B14459660 N-(Propan-2-yl)but-2-enamide CAS No. 67617-61-2

N-(Propan-2-yl)but-2-enamide

Katalognummer: B14459660
CAS-Nummer: 67617-61-2
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: PMYOYDPRILKMKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Propan-2-yl)but-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH2) attached to a but-2-enyl chain with an isopropyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-(Propan-2-yl)but-2-enamide involves the reaction of but-2-enoic acid with isopropylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Industrial Production Methods: Industrially, the compound can be produced through a similar amidation process, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-(Propan-2-yl)but-2-enamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • N-(Propan-2-yl)but-2-enamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology:

  • The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine:

  • Research is ongoing to explore the use of this compound in drug development, particularly as a precursor for the synthesis of therapeutic agents.

Industry:

  • In the industrial sector, the compound is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism by which N-(Propan-2-yl)but-2-enamide exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amide functional group. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

    N-(Propan-2-yl)prop-2-enamide: This compound is structurally similar but lacks the but-2-enyl chain, which can result in different chemical and biological properties.

    N-(Propan-2-yl)butanamide: This compound has a saturated butanamide chain instead of the unsaturated but-2-enamide chain, affecting its reactivity and applications.

Uniqueness:

  • N-(Propan-2-yl)but-2-enamide is unique due to the presence of both an isopropyl group and an unsaturated but-2-enyl chain. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

67617-61-2

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

N-propan-2-ylbut-2-enamide

InChI

InChI=1S/C7H13NO/c1-4-5-7(9)8-6(2)3/h4-6H,1-3H3,(H,8,9)

InChI-Schlüssel

PMYOYDPRILKMKB-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(=O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.